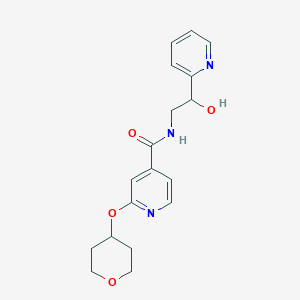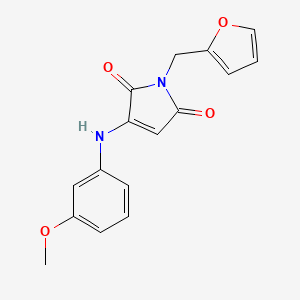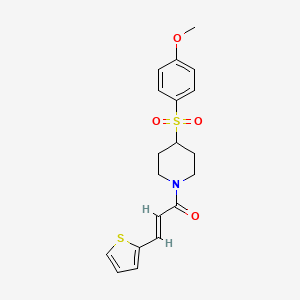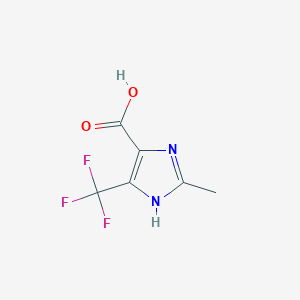![molecular formula C20H20ClN3O3S2 B2906847 N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 941961-85-9](/img/structure/B2906847.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for understanding cellular processes and disease mechanisms.
作用机制
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide acts as a competitive inhibitor of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ. It binds to the ATP-binding site of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ, preventing the phosphorylation of its substrates. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. The activation of this pathway has been found to have therapeutic potential in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has been found to have various biochemical and physiological effects. Inhibition of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ activity leads to the activation of the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. This activation has been found to have therapeutic potential in various diseases, including cancer and Alzheimer's disease. N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ, making it a valuable tool for studying the role of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ in disease mechanisms. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has some limitations for lab experiments. It has low solubility in water, making it difficult to prepare stock solutions. It also has a short half-life in vivo, making it difficult to use in animal studies.
未来方向
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has several potential future directions for scientific research. It could be further studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. It could also be studied for its anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. The synthesis method could be optimized to produce higher yields of the compound with higher purity. New derivatives of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide could be synthesized and studied for their potential therapeutic effects. Overall, N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has great potential for scientific research and could lead to new therapeutic agents for various diseases.
合成方法
The synthesis of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves several steps. The first step is the synthesis of 4-chlorobenzo[d]thiazole-7-carboxylic acid, which is then converted to 4-chlorobenzo[d]thiazole-7-amine. The 4-chlorobenzo[d]thiazole-7-amine is then reacted with 4-(3-methylpiperidin-1-yl)sulfonylbenzoic acid to yield N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has been widely used in scientific research as a N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ inhibitor. N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ has been found to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has been shown to selectively inhibit N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ activity, making it a valuable tool for studying the role of N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideβ in disease mechanisms.
属性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-3-2-10-24(11-13)29(26,27)15-6-4-14(5-7-15)20(25)23-17-9-8-16(21)18-19(17)28-12-22-18/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIMISROODRPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2906775.png)
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate](/img/structure/B2906776.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2906780.png)




